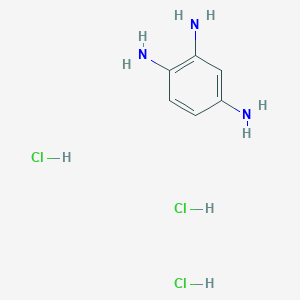

benzene-1,2,4-triamine;trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-triaminobenceno; trihidrocloruro, también conocido como 1,2,4-triaminobenceno trihidrocloruro, es un compuesto orgánico con la fórmula molecular C6H12Cl3N3. Es un derivado del benceno, donde tres átomos de hidrógeno son reemplazados por grupos amino (-NH2) en las posiciones 1, 2 y 4, y se estabiliza aún más mediante tres moléculas de hidrocloruro (HCl). Este compuesto es de gran interés debido a sus aplicaciones en varios campos, incluyendo química, biología e industria .

Métodos De Preparación

La síntesis de 1,2,4-triaminobenceno; trihidrocloruro típicamente involucra la hidrogenación catalítica de 2,4-dinitroanilina. Este proceso se lleva a cabo en presencia de un catalizador, como paladio sobre carbono (Pd/C), y bajo atmósfera de gas hidrógeno (H2). La reacción se realiza en un medio acuoso que contiene un ácido mono o dicarboxílico para lograr un alto rendimiento y pureza . Los métodos de producción industrial pueden implicar procesos de hidrogenación catalítica similares, pero a mayor escala, asegurando la conversión eficiente de los materiales de partida al producto deseado.

Análisis De Reacciones Químicas

1,2,4-triaminobenceno; trihidrocloruro experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados nitro o nitroso.

Reducción: Puede reducirse aún más para formar derivados de amina más estables.

Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleofílica, donde son reemplazados por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) y agentes reductores como el borohidruro de sodio (NaBH4). .

Aplicaciones Científicas De Investigación

1,2,4-triaminobenceno; trihidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de tintes, pigmentos y otros compuestos orgánicos.

Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y las interacciones proteicas.

Medicina: Sirve como precursor para el desarrollo de agentes farmacéuticos con posibles efectos terapéuticos.

Industria: Se emplea en la producción de polímeros, resinas y otros materiales con propiedades específicas .

Mecanismo De Acción

El mecanismo de acción de 1,2,4-triaminobenceno; trihidrocloruro implica su interacción con objetivos moleculares, como enzimas y receptores. Los grupos amino en el compuesto pueden formar enlaces de hidrógeno y otras interacciones con los sitios activos de las enzimas, modulando su actividad. Esta interacción puede conducir a cambios en las vías bioquímicas y los procesos celulares, contribuyendo a los efectos del compuesto .

Comparación Con Compuestos Similares

1,2,4-triaminobenceno; trihidrocloruro se puede comparar con otros compuestos similares, como el 1,3,5-triaminobenceno trihidrocloruro y el 1,2,4,5-tetraaminobenceno tetrahidrocloruro. Si bien todos estos compuestos contienen múltiples grupos amino unidos a un anillo de benceno, sus posiciones específicas y el número de grupos amino confieren propiedades y reactividad únicas. Por ejemplo, el 1,3,5-triaminobenceno trihidrocloruro tiene grupos amino en las posiciones 1, 3 y 5, lo que puede conducir a un comportamiento químico y aplicaciones diferentes en comparación con 1,2,4-triaminobenceno; trihidrocloruro .

Propiedades

Fórmula molecular |

C6H12Cl3N3 |

|---|---|

Peso molecular |

232.5 g/mol |

Nombre IUPAC |

benzene-1,2,4-triamine;trihydrochloride |

InChI |

InChI=1S/C6H9N3.3ClH/c7-4-1-2-5(8)6(9)3-4;;;/h1-3H,7-9H2;3*1H |

Clave InChI |

NOZDKQWTDYQXDO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1N)N)N.Cl.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11820747.png)

![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)

![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)

![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)